4-Ethoxycarbonyl-2'-iodobenzophenone
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Overview
Description
4-Ethoxycarbonyl-2’-iodobenzophenone is an organic compound with the molecular formula C16H13IO3. It is a derivative of benzophenone, characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to the benzene rings. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycarbonyl-2’-iodobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxycarbonylbenzoyl chloride and 2-iodobenzene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the Friedel-Crafts acylation reaction, where 4-ethoxycarbonylbenzoyl chloride reacts with 2-iodobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of 4-Ethoxycarbonyl-2’-iodobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxycarbonyl-2’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, often in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
4-Ethoxycarbonyl-2’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves derivatives of this compound.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-Ethoxycarbonyl-2’-iodobenzophenone exerts its effects depends on the specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: The compound can affect pathways related to cell signaling, metabolism, or gene expression, depending on its structure and functional groups.
Comparison with Similar Compounds
Benzophenone: A simpler structure without the ethoxycarbonyl and iodine substituents.
4-Ethoxycarbonylbenzophenone: Lacks the iodine atom, affecting its reactivity and applications.
2-Iodobenzophenone: Does not have the ethoxycarbonyl group, which influences its chemical behavior.
This detailed overview provides a comprehensive understanding of 4-Ethoxycarbonyl-2’-iodobenzophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 4-(2-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFNQYLFFDEROD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641527 |
Source
|
Record name | Ethyl 4-(2-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-37-0 |
Source
|
Record name | Ethyl 4-(2-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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